molecular formula C10H9N5O B11892250 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- CAS No. 669012-35-5

[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-

Cat. No.: B11892250
CAS No.: 669012-35-5
M. Wt: 215.21 g/mol
InChI Key: LMLBNMNJCBJIBL-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a quinazoline ring. The presence of amino and methyl groups further enhances its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of solvents, catalysts, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-[1,2,4]triazolo[4,3-b]quinazolin-9(3H)-one
  • 3-Amino-2-methyl-[1,2,4]triazolo[4,3-a]quinazolin-9(3H)-one

Uniqueness

Compared to similar compounds, 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exhibits unique properties due to its specific ring fusion and substituent positions.

Properties

CAS No.

669012-35-5

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C10H9N5O/c1-6-13-15-9(16)7-4-2-3-5-8(7)12-10(15)14(6)11/h2-5H,11H2,1H3

InChI Key

LMLBNMNJCBJIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=CC=CC=C3N=C2N1N

Origin of Product

United States

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